molecular formula C20H22N2O3S B15155023 N-[3-methoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(2-pyridinyloxy)ethyl]amine

N-[3-methoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(2-pyridinyloxy)ethyl]amine

Cat. No.: B15155023
M. Wt: 370.5 g/mol
InChI Key: PUMWMUQKAJDRJZ-UHFFFAOYSA-N
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Description

{[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl}[2-(pyridin-2-yloxy)ethyl]amine is a complex organic compound that features a combination of methoxy, thiophene, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl}[2-(pyridin-2-yloxy)ethyl]amine typically involves multiple steps, starting with the preparation of the thiophene and pyridine derivatives. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

{[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl}[2-(pyridin-2-yloxy)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of {[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl}[2-(pyridin-2-yloxy)ethyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl}[2-(pyridin-2-yloxy)ethyl]amine lies in its combination of methoxy, thiophene, and pyridine moieties, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2-pyridin-2-yloxyethanamine

InChI

InChI=1S/C20H22N2O3S/c1-23-19-13-16(7-8-18(19)25-15-17-5-4-12-26-17)14-21-10-11-24-20-6-2-3-9-22-20/h2-9,12-13,21H,10-11,14-15H2,1H3

InChI Key

PUMWMUQKAJDRJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNCCOC2=CC=CC=N2)OCC3=CC=CS3

Origin of Product

United States

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